molecular formula NTa B078202 窒化タンタル CAS No. 12033-62-4

窒化タンタル

カタログ番号 B078202
CAS番号: 12033-62-4
分子量: 194.955 g/mol
InChIキー: MZLGASXMSKOWSE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Synthesis Analysis

The synthesis of tantalum nitride nanoparticles involves colloidal synthesis methods, allowing for control over particle size and crystallinity through the use of different organic solvents and reaction times. This process results in nanoparticles ranging in size from 2 to 23 nm (Ho et al., 2011). Additionally, a novel method for the controlled synthesis of tantalum oxynitride and nitride nanoparticles using urea as the nitrogen source has been developed, demonstrating the ability to tailor both the composition and size of the nanoparticles (Gao, Giordano, & Antonietti, 2011).

Molecular Structure Analysis

Shock compression techniques have been employed to synthesize B1-type tantalum nitride (polycrystalline bulk state), revealing the possibility of achieving nearly 100% recovery rate for certain conditions. This method also confirmed that the nitrogen content does not change significantly through shock compression, indicating the stoichiometry of the B1-type tantalum nitride as TaN0.96–0.99 (Mashimo et al., 1993).

Chemical Reactions and Properties

Investigations into the chemical reactions and properties of tantalum nitride include the study of its formation through self-propagating high-temperature synthesis (SHS), highlighting the effects of sample density, nitrogen pressure, and preheating temperature on the combustion process and product composition (Yeh, Liu, & Chang, 2004).

Physical Properties Analysis

The physical properties of tantalum nitride, including its structure and electrochemical characteristics, have been studied through the synthesis of nanocrystalline TaN and W nitrides. These studies have highlighted the impact of ammonolysis and heat treatment on the formation of nanocrystallites, revealing insights into their morphology, surface area, density, and electronic conductivity (Choi & Kumta, 2007).

Chemical Properties Analysis

The chemical properties of tantalum nitride have been explored through the synthesis and characterization of tantalum (oxy)nitrides, demonstrating their potential to enhance photocatalytic activity under visible light. This research has shown the ability of tantalum (oxy)nitrides to improve Fe(3+) reduction and degrade pollutants, with the photocatalytic activity being influenced by the nitrogen content and synthesis conditions (Du, Zhao, & Su, 2011).

科学的研究の応用

マイクロエレクトロニクスデバイス

窒化タンタル薄膜は、DC反応性マグネトロンスパッタリング法を用いてSiおよびSiO2/Si基板上に成功裏に堆積され、マイクロエレクトロニクスデバイスとして研究されています。 . サンプルの相と構造は、窒素/アルゴン比と堆積電力によって調整されました。 . 窒化タンタルは、集積回路の構造要素を含むさまざまな用途で使用されています。 .

薄膜抵抗器と拡散障壁

窒化タンタルは、薄膜抵抗器と拡散障壁に使用されます。 . これらの抵抗器は、広範囲の温度で安定した電気抵抗を持つため、電子デバイスで使用されています。 .

硬質および保護コーティング

窒化タンタルは、硬質および保護コーティングに使用されます。 . 窒化タンタルは、良好な機械的特性、化学的安定性、広帯域ギャップ、および高温安定性を備えています。 、そのため、この用途に適しています。

高速サーマルプリンティングヘッド

窒化タンタルは、高速サーマルプリンティングヘッドで使用されます。 . この用途では、材料の高融点と延性を活用しています。 .

磁気記録における層間絶縁膜

窒化タンタル薄膜は、高密度磁気記録における潜在的な書き込みヘッド材料としての用途に、[Fe-N/Ta-N]n多層膜における拡散障壁層だけでなく、魅力的な層間絶縁膜でもあります。 <path d="M708.9602478 379.17766339h-128.70369303V19.87985413H928.82905731v273.49534774c0 300.30861766-117.97838477 455.82557904-348.57250254

作用機序

Target of Action

Tantalum nitride (TaN) is a chemical compound that primarily targets the semiconductor industry . It is used as a diffusion barrier and insulating layer between copper interconnects in the back end of line of computer chips . TaN is also used in thin film resistors and as a sputtering target for thin film deposition .

Mode of Action

TaN interacts with its targets through its unique physical and chemical properties . It exhibits a range of stoichiometries, from Ta2N to Ta3N5, including TaN . The electrical properties of TaN films can vary from metallic conductor to insulator depending on the relative nitrogen ratio, with nitrogen-rich films being more resistive . The intensity of metallic properties of tantalum nitrides can be effectively adjusted by controlling the nitrogen concentration and pressure .

Biochemical Pathways

TaN meets the fundamental requirements for this process, and its theoretical maximum solar-to-hydrogen (STH) conversion efficiency can reach 15.9% . Severe bulk and interface charge recombination, along with sluggish water oxygen kinetics, seriously limits its sth conversion efficiency for pec water splitting .

Pharmacokinetics

Tan nanoparticles have been developed forphotoacoustic imaging-guided photothermal therapy of cancer in the second near-infrared (NIR-II) window . These nanoparticles are obtained by ultrasonic crushing of massive tantalum nitride and further modification by polyvinylpyrrolidone (PVP) to obtain good dispersion in water .

Result of Action

The result of TaN’s action is largely dependent on its application. In the semiconductor industry, TaN serves as an effective diffusion barrier and insulating layer . In the context of PEC water splitting, TaN can contribute to the conversion of solar energy into green hydrogen fuel . For biomedical applications, TaN nanoparticles can enhance the efficacy of photothermal therapy for cancer .

Action Environment

The action of TaN can be influenced by various environmental factors. For instance, the crystallinity and material quality of TaN improve up to 940 °C due to the elimination of oxygen impurities . Even higher annealing temperatures can cause material decomposition and introduce additional disorder within the TaN lattice, leading to reduced photoelectrochemical performance . In the context of thin film deposition, the relative amount of N2 can cause the deposited film to vary from face-centered cubic (fcc) TaN to hexagonal Ta2N as nitrogen decreases .

Safety and Hazards

TaN may be corrosive to metals. It can be fatal if swallowed or in contact with skin. It causes severe skin burns and eye damage. It is toxic if inhaled .

将来の方向性

The phase stability, mechanical properties, and metallic properties of tantalum nitrides are extensively studied by means of first principles calculations . The relationship between nitrogen concentration and physical properties of tantalum nitrides has been systematically investigated . With the nitrogen concentration increasing, it is found that the feature of covalent bonding enhances and the directionality of the covalent bonding and hardness of tantalum nitrides reduce .

特性

IUPAC Name

azanylidynetantalum
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/N.Ta
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZLGASXMSKOWSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N#[Ta]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

NTa
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6065183
Record name Tantalum nitride (TaN)
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Molecular Weight

194.955 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Black solid; [HSDB] Purple powder; [Sigma-Aldrich MSDS]
Record name Tantalum nitride
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CAS RN

12033-62-4
Record name Tantalum nitride (TaN)
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Record name Tantalum nitride (TaN)
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Q & A

Q1: What is the molecular formula and weight of tantalum nitride?

A1: Tantalum nitride exists in various stoichiometries. The most common form, stoichiometric TaN, has a molecular formula of TaN and a molecular weight of 194.95 g/mol.

Q2: What are the typical crystal structures of TaN?

A2: TaN can crystallize in several forms, including cubic rocksalt (NaCl-type) [, , ], hexagonal (WC-type) [], and tetragonal structures []. The specific structure obtained depends on deposition conditions.

Q3: What spectroscopic techniques are used to characterize TaN thin films?

A3: Researchers commonly use X-ray diffraction (XRD) [, , , , , , ], X-ray photoelectron spectroscopy (XPS) [, , , , , ], Auger electron spectroscopy (AES) [, ], and Rutherford backscattering spectrometry (RBS) [, ] to investigate the crystal structure, composition, and chemical states within TaN films.

Q4: How does nitrogen flow rate during sputtering affect TaN film properties?

A5: The nitrogen flow rate significantly influences the properties of TaN films deposited by sputtering. Increasing the N2/Ar flow ratio generally leads to a decrease in deposition rate, an increase in film resistivity, and changes in crystal structure and morphology. [, , , , ]

Q5: What are the high-temperature stability characteristics of TaN thin films?

A6: TaN exhibits excellent high-temperature stability, making it suitable for applications like diffusion barriers in microelectronics and buffer/absorber layers in extreme ultraviolet lithography masks. [] Studies have investigated its thermal conductivity and electrical resistivity at temperatures up to 700 K. []

Q6: What are the applications of TaN in microelectronics?

A7: TaN is widely used in microelectronics as a diffusion barrier [, , ], metal gate electrode [, ], and thin-film resistor. [, , , ] Its high conductivity, chemical inertness, and thermal stability make it suitable for these applications.

Q7: How is TaN used to improve the bioactivity of titanium implants?

A8: Tantalum nitride coatings applied to titanium alloys can enhance their bioactivity and osseointegration. [] Studies have shown that TaN coatings promote the adhesion, proliferation, and differentiation of bone marrow stromal cells, leading to improved bone growth around the implant. []

Q8: Can TaN be used as an energy transducer for ignition applications?

A9: Yes, TaN exhibits promising ignition properties when used as a thin-film energy transducer. [] Its electrical properties and negative temperature coefficient enable efficient energy transfer and plasma formation, facilitating rapid ignition. []

Q9: What are the challenges in controlling the stoichiometry and properties of TaN thin films?

A10: Achieving precise control over the stoichiometry and properties of TaN films remains a challenge. Deposition parameters, such as nitrogen flow rate, substrate temperature, and bias voltage, significantly influence the film characteristics. [, , , , ] Further research is needed to optimize deposition processes and achieve desired film properties consistently.

Q10: What are some alternatives to TaN in specific applications?

A11: While TaN offers numerous advantages, researchers continue to explore alternative materials. For instance, titanium nitride (TiN) is also used as a diffusion barrier in microelectronics, and its performance is often compared to that of TaN. [, ] The choice between TaN and TiN depends on the specific application requirements, cost considerations, and environmental impact.

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